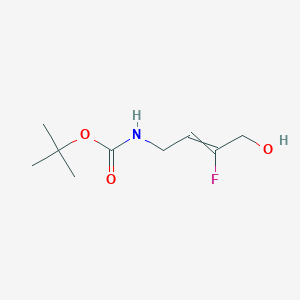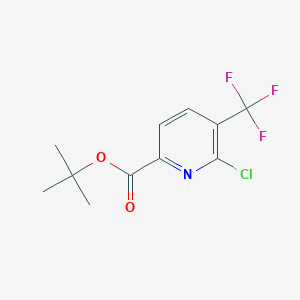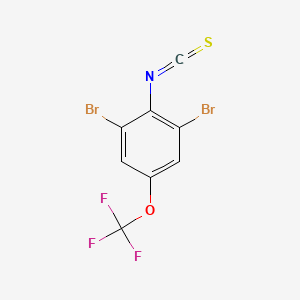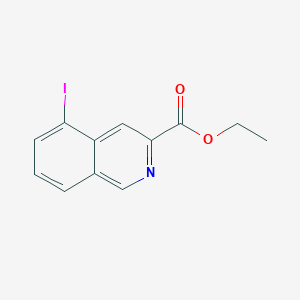
Ethyl 5-iodoisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-iodoisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 5-position and an ethyl ester group at the 3-position of the isoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position. This is followed by the esterification of the carboxylic acid group at the 3-position using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the ester group.
Oxidation Reactions: The isoquinoline ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution: Products include azido or cyano derivatives of isoquinoline.
Reduction: Products include deiodinated isoquinoline or reduced ester derivatives.
Oxidation: Products include isoquinoline derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Ethyl 5-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl 5-iodoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the ester group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-bromoisoquinoline-3-carboxylate
- Ethyl 5-chloroisoquinoline-3-carboxylate
- Ethyl 5-fluoroisoquinoline-3-carboxylate
Comparison
Ethyl 5-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles with biological targets and reagents in chemical reactions.
Propriétés
Numéro CAS |
1092351-99-9 |
|---|---|
Formule moléculaire |
C12H10INO2 |
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
ethyl 5-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3 |
Clé InChI |
YCCAPMWTNNYUDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



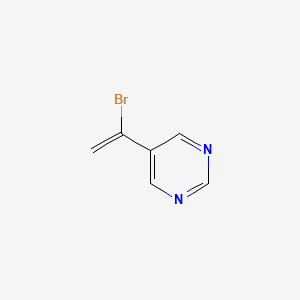
![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
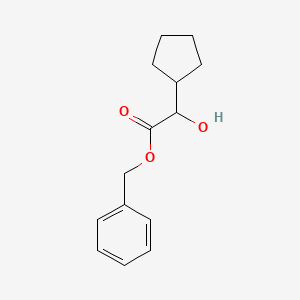
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)




